![molecular formula C21H22N4O2 B2385268 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide CAS No. 2034229-32-6](/img/structure/B2385268.png)
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide
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Description
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide, also known as XTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Scientific Research Applications
Radioligand Development for Neuroinflammation Imaging
A study by Ikawa et al. (2017) discusses the development of radioligands for PET imaging of neuroinflammation biomarkers. This includes 11C-ER176, an analog of 11C-(R)-PK11195, which demonstrated high specific binding in monkey brains. This research is significant for understanding neuroinflammation in human brains, relevant to various neurological disorders (Ikawa et al., 2017).
Antitumor Agent Development
Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazines, a class of compounds with antitumor properties. They investigated 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which demonstrated curative activity against certain leukemia types. This research contributes to the development of novel cancer treatments (Stevens et al., 1984).
Antitubercular Activity and Inhibition Study
Amaroju et al. (2017) conducted a study on pyrazolo[4,3-c]pyridine carboxamides to evaluate their antitubercular activity against Mycobacterium tuberculosis. They synthesized various compounds using click chemistry and identified the most active compound with significant inhibition capabilities. This research aids in developing new treatments for tuberculosis (Amaroju et al., 2017).
Synthesis of Xanthene Derivatives for Antischistosomal Activity
Zeid et al. (1987) studied the synthesis of new xanthene derivatives with expected antischistosomal activity. They examined various compounds and their reactions, contributing to the development of treatments for schistosomiasis (Zeid et al., 1987).
Development of Supramolecular Gelators
Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl)benzamide derivatives as new supramolecular gelators. They investigated the role of methyl functionality and multiple non-covalent interactions in gelation behavior, advancing the field of crystal engineering and materials science (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14(2)17(13-25-12-11-22-24-25)23-21(26)20-15-7-3-5-9-18(15)27-19-10-6-4-8-16(19)20/h3-12,14,17,20H,13H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGVAOZURPKOBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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